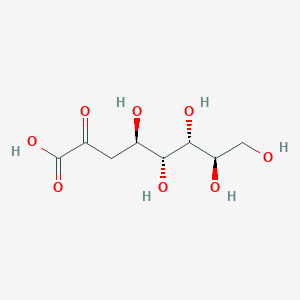
3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxy-D-manno-octulosonate is a unique eight-carbon sugar acid that plays a crucial role in the biosynthesis of lipopolysaccharides in gram-negative bacteria. It is also a component of the rhamnogalacturonan II pectin fraction in the primary cell walls of higher plants . This compound is essential for the structural integrity and function of bacterial cell walls and plant cell walls.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID typically involves the aldol-type condensation of phosphoenolpyruvate and D-arabinose-5-phosphate, catalyzed by the enzyme this compound-8-phosphate synthase . The reaction is carried out at high temperatures (around 80°C) and slightly acidic to neutral pH conditions (pH 5.5-6.0) . The enzyme is metal-dependent, requiring divalent metal ions such as iron and zinc for its activity .
Industrial Production Methods: Industrial production of this compound involves microbial fermentation using genetically engineered strains of bacteria that overexpress the necessary enzymes. The process includes the cultivation of bacteria in bioreactors, followed by extraction and purification of the compound using techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Deoxy-D-manno-octulosonate undergoes various chemical reactions, including:
Condensation Reactions: Formation of 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID-8-phosphate from phosphoenolpyruvate and D-arabinose-5-phosphate.
Hydrolysis: Conversion of this compound-8-phosphate to this compound and phosphate.
Nucleotidyltransferase Reactions: Formation of CMP-3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID from CTP and this compound.
Common Reagents and Conditions:
Phosphoenolpyruvate and D-arabinose-5-phosphate: Used in the synthesis of this compound-8-phosphate.
CTP: Used in the formation of CMP-3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID.
Metal Ions (Iron, Zinc): Required for the activity of this compound-8-phosphate synthase.
Major Products:
3-Deoxy-D-manno-octulosonate-8-phosphate: Intermediate in the biosynthesis of lipopolysaccharides.
CMP-3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID: Activated form used in lipopolysaccharide biosynthesis.
Applications De Recherche Scientifique
3-Deoxy-D-manno-octulosonate has several important applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID involves its incorporation into lipopolysaccharides in gram-negative bacteria. The compound is activated by cytidylyltransferase enzymes to form CMP-3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID, which is then transferred to lipid A, a key component of the bacterial outer membrane . This process is essential for the structural integrity and function of the bacterial cell wall .
Comparaison Avec Des Composés Similaires
3-Deoxy-D-manno-octulosonate is similar to other eight-carbon sugar acids, such as:
8-Amino-3,8-dideoxy-D-manno-octulosonate: Found in marine bacteria and involved in lipopolysaccharide biosynthesis.
3-Deoxy-D-manno-octulosonate-8-phosphate: An intermediate in the biosynthesis of 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID.
Uniqueness: 3-Deoxy-D-manno-octulosonate is unique due to its specific role in the biosynthesis of lipopolysaccharides in gram-negative bacteria and its presence in the primary cell walls of higher plants . Its structural and functional properties make it a critical target for antibacterial drug development and a valuable tool in biochemical research.
Propriétés
Numéro CAS |
10149-14-1 |
|---|---|
Formule moléculaire |
C8H14O8 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m1/s1 |
Clé InChI |
KYQCXUMVJGMDNG-SHUUEZRQSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Key on ui other cas no. |
10149-14-1 |
Synonymes |
3-deoxy-D-manno-2-octulosonic acid 3-deoxy-D-manno-oct-2-ulopyranosonic acid 3-deoxy-manno-oct-2-ulopyranosonic acid Kdo sugar acid oligo-alpha(2,8)-3-deoxy-D-manno-2-octulosonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















